2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Description
2-(4-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative with a substituted aromatic ring and hydroxyethyl functional group. Its molecular formula is C₁₃H₁₃ClN₂O₂, and it has a molecular weight of 264.71 g/mol . Key features include:
- A 4-chlorophenyl group at position 2, contributing to lipophilicity.
- A 2-hydroxyethyl chain at position 5, enhancing water solubility.
- A methyl group at position 6, influencing steric and electronic properties.
Physicochemical properties include a logP of 3.39, indicating moderate lipophilicity, and a polar surface area (PSA) of 41.66 Ų, suggesting moderate permeability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-11(6-7-17)13(18)16-12(15-8)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUQJJDDDJRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, leading to differences in physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: The 3-chlorophenyl analog (CAS 1239781-15-7) shares the same molecular formula as the target compound but has a chlorine atom at the meta position instead of para. This positional isomerism may reduce dipole moments and alter binding affinity in biological targets .
Functional Group Modifications :
- T604-0384 introduces a fluorobenzyl group at position 3, increasing molecular weight to 372.83 and logP to 3.37. The fluorine atom may improve bioavailability through enhanced membrane permeability .
- T604-0479 adds a methoxy group to the fluorophenyl substituent, reducing logP to 3.21 and increasing PSA to 49.29 Ų. This modification likely improves aqueous solubility, making it more suitable for oral administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
